18-Ethoxy-18-oxooctadecanoic acid

Ester hydrolysis Protecting group strategy Synthetic intermediate

18-Ethoxy-18-oxooctadecanoic acid is a critical reference standard for ANDA analytical method validation (AMV) and QC. Its ethyl ester group offers superior mild-acid stability versus tert-butyl analogs, enabling selective orthogonal protection in multi-step syntheses. The amphiphilic C20 backbone improves solubility in organic solvents over the free diacid, facilitating reliable HPLC/LC-MS method development. Available ≥95% purity with full characterization and potential USP/EP traceability.

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
Cat. No. B15327007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Ethoxy-18-oxooctadecanoic acid
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C20H38O4/c1-2-24-20(23)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)22/h2-18H2,1H3,(H,21,22)
InChIKeyMLGDNXDDSRFRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Ethoxy-18-oxooctadecanoic Acid (CAS 1002-59-1) Technical Profile and Sourcing Overview


18-Ethoxy-18-oxooctadecanoic acid (CAS 1002-59-1), systematically named octadecanedioic acid monoethyl ester, is a C20 long-chain α,ω-dicarboxylic acid monoester. Its structure features an 18-carbon backbone terminated by a free carboxylic acid at the ω-1 position and an ethyl ester at the ω-position, imparting amphiphilic properties. This compound is commercially available from multiple vendors with specified purity levels (typically ≥95% or ≥98%) and is supplied with full characterization data for analytical applications, including its use as a reference standard traceable to USP or EP pharmacopeial standards [1].

Why Octadecanedioic Acid Monoesters Are Not Interchangeable: The Ethyl Ester Distinction


Octadecanedioic acid monoesters share a common 18-carbon diacid backbone, but the ester moiety governs critical performance parameters such as hydrolytic stability, steric accessibility, and solubility, which directly affect their utility in specific synthetic and analytical workflows. For instance, the tert-butyl ester analog is widely employed as a protected intermediate for GLP-1 analog synthesis (e.g., semaglutide side chains) due to its orthogonal deprotection under mild acidic conditions , whereas the monoethyl ester exhibits distinct physicochemical properties that influence its behavior as a reference standard or analytical probe. Simply substituting one monoester for another can lead to altered reaction kinetics, impurity profiles, or assay performance, underscoring the need for compound-specific validation [1].

18-Ethoxy-18-oxooctadecanoic Acid: Quantitative Differentiation Evidence for Scientific Selection


Ethyl Ester vs. tert-Butyl Ester: Hydrolytic Stability and Deprotection Orthogonality

The ethyl ester group in 18-ethoxy-18-oxooctadecanoic acid exhibits significantly lower susceptibility to acid-catalyzed hydrolysis compared to the tert-butyl ester in octadecanedioic acid mono-tert-butyl ester. This differential stability is critical in multi-step syntheses where selective deprotection is required [1]. While the tert-butyl ester can be removed under mild acidic conditions (e.g., TFA), the ethyl ester remains intact, allowing for orthogonal protection schemes .

Ester hydrolysis Protecting group strategy Synthetic intermediate

Solubility Profile Differentiation: Ethyl Ester vs. Free Diacid

The monoethyl ester confers greater solubility in organic solvents compared to the fully deprotected octadecanedioic acid (free diacid). Octadecanedioic acid (CAS 871-70-5) has limited solubility in common organic solvents, with reported solubility <1 mg/mL in vitro [1]. In contrast, the ethyl ester derivative exhibits markedly improved solubility in solvents like DMSO, methanol, and ethanol, facilitating its use in analytical and formulation contexts.

Lipid solubility Formulation science Analytical sample preparation

Purity and Analytical Characterization: Vendor-Supplied Quality Metrics

18-Ethoxy-18-oxooctadecanoic acid is commercially supplied with detailed characterization data and specified purity levels, typically 95%+ or 98% , making it suitable as a reference standard for analytical method development, validation (AMV), and quality control (QC) in ANDA filings [1]. Its mono-tert-butyl ester counterpart is also supplied with high purity (≥95% or ≥98%), but the ethyl ester is explicitly positioned by vendors for pharmacopeial traceability (USP/EP), highlighting its distinct role in regulated analytical environments.

Reference standard Analytical method validation Quality control

Optimal Application Scenarios for 18-Ethoxy-18-oxooctadecanoic Acid Based on Comparative Evidence


Analytical Reference Standard for Method Validation and Quality Control

Due to its established vendor positioning as a reference standard with potential pharmacopeial traceability (USP/EP) and high purity specifications (≥95%), 18-ethoxy-18-oxooctadecanoic acid is ideally suited for analytical method development, method validation (AMV), and QC applications in pharmaceutical ANDA filings [1]. Its improved solubility relative to the free diacid facilitates more reliable HPLC and LC-MS method development [2].

Synthetic Intermediate Requiring Orthogonal Protection

The ethyl ester's stability under mild acidic conditions makes it a valuable building block in multi-step syntheses where orthogonal protection of carboxylic acid functionalities is necessary. Unlike the tert-butyl ester analog, which is readily cleaved under acidic conditions, the ethyl ester remains intact, allowing for selective deprotection of other labile groups [3].

Lipid-Based Formulation Component

The amphiphilic nature of 18-ethoxy-18-oxooctadecanoic acid, with its long hydrophobic chain and polar carboxylic acid/ester head group, suggests potential utility as a lipid component in nanoparticle formulations or as a solubility-enhancing excipient. Its enhanced organic solvent solubility compared to the free diacid [2] improves its handling and incorporation into lipid-based delivery systems.

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